Home > Products > Screening Compounds P22875 > TGR5 Receptor Agonist
TGR5 Receptor Agonist -

TGR5 Receptor Agonist

Catalog Number: EVT-273914
CAS Number:
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: TGR5 (Takeda G protein-coupled receptor 5), also known as GPBAR1 (G protein-coupled bile acid receptor 1), is a G protein-coupled receptor (GPCR) primarily activated by bile acids. [, , , ] A TGR5 receptor agonist is a molecule that binds to and activates TGR5, mimicking the effects of bile acids.

Role in Scientific Research: TGR5 receptor agonists are valuable tools in investigating the physiological roles of TGR5 and exploring its therapeutic potential for various metabolic and inflammatory diseases. [, , , , ]

6α-Ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid

Compound Description: This compound is a semisynthetic bile acid analog identified as a selective Farnesoid X receptor (FXR) agonist []. It exhibits similar detergency to natural bile acids like chenodeoxycholic acid, with slightly higher lipophilicity due to the ethyl group at position 6 []. This structural modification also makes it resistant to bacterial 7-dehydroxylation [].

Relevance: While a potent FXR agonist, 6α-Ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid is structurally related to several TGR5 agonists, particularly those derived from bile acids. Its efficient conjugation with taurine and subsequent biliary secretion highlight key metabolic pathways relevant to understanding TGR5 agonist behavior in vivo []. This compound serves as a comparison point for understanding structure-activity relationships and pharmacokinetic properties relevant to both FXR and TGR5 modulation [].

6α-Ethyl-23(S)-methyl-3α,7α,12α-trihydroxy-5β-cholan-24-oic acid

Compound Description: This semisynthetic bile acid analog demonstrates specific agonism for the TGR5 receptor []. The methyl group at the C23(S) position impacts its metabolism, leading to the formation of the C23(R) isomer and affecting its conjugation with taurine [].

Relevance: This compound exemplifies the structural specificity required for TGR5 agonism within the bile acid scaffold. Compared to the TGR5 receptor agonist, the addition of the methyl group at C23(S) and the presence of a hydroxyl group at C12 significantly alter its interaction with the receptor []. These structural distinctions and their impact on metabolism provide valuable insights for developing selective and metabolically stable TGR5 agonists [].

6α-Ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-sulfate

Compound Description: This semisynthetic bile acid analog acts as a dual FXR/TGR5 agonist, demonstrating the potential for compounds to interact with both receptors []. It is primarily secreted in bile in its unmodified form and as a 3-glucuronide conjugate [].

Relevance: This compound highlights the possibility of designing molecules with dual activity towards both FXR and TGR5. Its structural similarity to both selective FXR and TGR5 agonists underscores the possibility of fine-tuning bile acid derivatives for targeted receptor activation []. Understanding the distinct metabolic profiles, such as its secretion as a glucuronide, are crucial for designing dual-acting compounds with desired pharmacokinetic properties [].

3-Aryl-4-isoxazolecarboxamides

Compound Description: This class of small molecules emerged as potent TGR5 receptor agonists from high-throughput screening efforts []. Optimization of this scaffold led to compounds with improved GLP-1 secretion in vivo, as demonstrated in a canine model [].

Relevance: The identification of 3-aryl-4-isoxazolecarboxamides as TGR5 agonists demonstrates that potent activation can be achieved with structures distinct from bile acid derivatives []. This class of compounds highlights the potential for developing structurally diverse TGR5 agonists with improved pharmacological properties [].

Compound 14b (Pregnane-oximino-amino-alkyl-ether)

Compound Description: This novel compound, a pregnane-oximino-amino-alkyl-ether derivative, demonstrates antidiabetic and anti-dyslipidemic activities attributed to TGR5 receptor activation []. In vivo studies demonstrated improvements in glucose tolerance, blood glucose levels, and lipid profiles in various diabetic and dyslipidemic animal models [].

Relevance: Compound 14b demonstrates the therapeutic potential of TGR5 agonists in addressing metabolic disorders like type 2 diabetes and dyslipidemia []. It validates TGR5 activation as a viable therapeutic strategy for these conditions [].

2-Thio-imidazole derivative (ZY12201)

Compound Description: ZY12201 is a potent and selective TGR5 agonist with favorable pharmacokinetic properties, including good oral bioavailability []. It exhibited potent glucose-lowering effects in an oral glucose tolerance test in a mouse model of diet-induced obesity [].

Relevance: This compound, with documented potency and efficacy in preclinical models, exemplifies the potential of developing orally active TGR5 agonists for treating metabolic disorders [, ]. Its identification further reinforces the therapeutic potential of targeting TGR5 for glucose control and metabolic improvements.

INT-767

Compound Description: This compound acts as a dual FXR/TGR5 receptor agonist []. Preclinical studies indicate its effectiveness in improving histological features of non-alcoholic steatohepatitis (NASH) in a mouse model [].

Relevance: INT-767 provides further evidence for the potential of dual FXR/TGR5 agonists in treating metabolic diseases, particularly NASH []. Its efficacy in a preclinical NASH model positions it as a potential therapeutic agent for this condition [].

2-Mercapto imidazole and triazole derivatives

Compound Description: These chemical classes were explored in the development of potent TGR5 receptor agonists [, ]. Specific details about the exact structures and activities of individual compounds within these classes are limited in the provided abstracts.

Relevance: The investigation of 2-mercapto imidazole and triazole derivatives as TGR5 agonists further highlights the exploration of diverse chemical scaffolds beyond bile acid analogs in the search for potent and selective TGR5 modulators [, ]. The interest in these classes suggests their potential for yielding promising lead compounds in the development of novel TGR5-targeted therapeutics.

Overview

The Takeda G Protein-Coupled Receptor 5, commonly known as TGR5, is a member of the G protein-coupled receptor family, primarily known for its role in mediating the physiological effects of bile acids. Discovered in 2002, TGR5 is expressed in various tissues, including the liver, intestine, and adipose tissue, and plays a significant role in metabolic regulation, including glucose homeostasis and energy expenditure. The receptor is activated by both natural bile acids and synthetic agonists, leading to various downstream metabolic effects that are beneficial in conditions like obesity and type II diabetes.

Source and Classification

TGR5 is classified as a G protein-coupled receptor that primarily couples with the Gs protein to stimulate adenylate cyclase activity. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which mediates several cellular responses. The receptor is also referred to by other names such as GPBAR1 and M-BAR. The primary endogenous agonists are bile acids, with the potency varying by type; for example, lithocholic acid exhibits the highest agonistic effect on TGR5 compared to other bile acids like deoxycholic acid and cholic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of TGR5 receptor agonists can be approached through both natural extraction from bile acids and synthetic chemical methods. Natural compounds include various bile acids that can be isolated from biological sources. Synthetic methods often involve organic synthesis techniques to create novel compounds that can selectively activate TGR5. For instance, compounds like INT-777 have been developed through modifications of existing bile acid structures to enhance their efficacy and selectivity towards TGR5 .

Synthetic Example

An example of a synthetic TGR5 agonist is 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, which has been shown to exhibit high potency with a pEC50 value of 6.8 .

Molecular Structure Analysis

Structure and Data

The molecular structure of TGR5 reveals a typical G protein-coupled receptor architecture consisting of seven transmembrane helices. The binding site for agonists is located within the transmembrane domain, where ligands interact with specific residues to induce conformational changes necessary for G protein activation. Recent studies utilizing cryo-electron microscopy have provided detailed structural insights into how different ligands bind to TGR5, showcasing distinct binding modes for various agonists .

Structural Data

  • Molecular Formula: C18H14Cl2N2O2
  • Molecular Weight: 361.23 g/mol
  • CAS Number: 1197300-24-5
  • Solubility: Soluble in ethanol and dimethyl sulfoxide .
Chemical Reactions Analysis

Reactions and Technical Details

TGR5 activation leads to several intracellular signaling cascades primarily through the production of cAMP. Upon ligand binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine diphosphate for guanosine triphosphate on the Gs protein. This process activates adenylate cyclase, resulting in cAMP formation which then activates protein kinase A (PKA) and other downstream signaling pathways involved in metabolic regulation .

Mechanism of Action

Process and Data

The mechanism of action for TGR5 involves its activation by bile acids or synthetic agonists leading to the stimulation of intracellular signaling pathways. Upon activation:

  1. Ligand Binding: Agonists bind to TGR5 at its orthosteric site.
  2. G Protein Activation: The receptor undergoes a conformational change that activates the associated Gs protein.
  3. cAMP Production: Activated Gs stimulates adenylate cyclase to convert ATP into cAMP.
  4. Biological Effects: Increased cAMP levels lead to various biological responses such as enhanced secretion of glucagon-like peptide 1 (GLP-1), improved insulin sensitivity, and modulation of lipid metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form
  • Purity: Greater than 99%
  • Storage Conditions: Recommended storage at -20°C under desiccating conditions .

Chemical Properties

TGR5 agonists are characterized by their ability to solubilize in organic solvents like ethanol and dimethyl sulfoxide, facilitating their use in laboratory settings for biochemical assays.

Applications

TGR5 agonists have significant potential applications in scientific research and therapeutic development, particularly for metabolic disorders such as type II diabetes and obesity:

  • Diabetes Treatment: Agonists enhance GLP-1 secretion which plays a critical role in glucose metabolism.
  • Obesity Management: By regulating energy expenditure and lipid metabolism, TGR5 activation can aid in weight management strategies.
  • Cardiovascular Health: TGR5 signaling has been implicated in reducing inflammation and improving endothelial function, potentially benefiting cardiovascular health .

Properties

Product Name

TGR5 Receptor Agonist

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3

InChI Key

IGRCWJPBLWGNPX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.